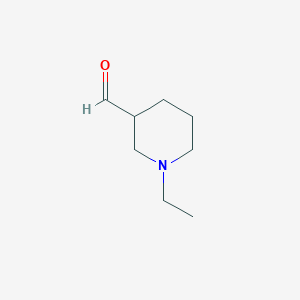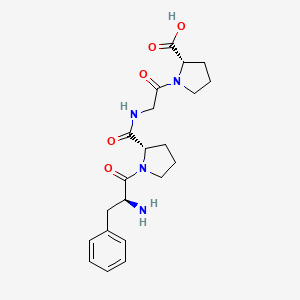
L-Proline, L-phenylalanyl-L-prolylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanyl-L-prolylglycyl-L-proline is a synthetic peptide composed of four amino acids: L-phenylalanine, L-proline, glycine, and L-proline. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a dipeptide that plays a significant role in biological processes and has been studied for its potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Phenylalanyl-L-prolylglycyl-L-proline is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Repetition: Steps 2 and 3 are repeated for glycine and the final L-proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of L-Phenylalanyl-L-prolylglycyl-L-proline may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents such as DIC or EDC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction will yield the original peptide with free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanyl-L-prolylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage.
Biology: The peptide is studied for its role in protein folding and stability, as well as its interactions with other biomolecules.
Medicine: Research has explored its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: The peptide is used in the development of peptide-based drugs and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Phenylalanyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Neuroprotection: The peptide may enhance the expression of brain-derived neurotrophic factor (BDNF), promoting neuronal growth and survival.
Anti-inflammatory: It may inhibit the activity of pro-inflammatory enzymes and cytokines, reducing inflammation.
Protein Folding: The peptide can assist in the proper folding of proteins, preventing misfolding and aggregation.
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanyl-L-prolylglycyl-L-proline can be compared to other similar peptides, such as:
Semax: A synthetic peptide with neuroprotective and nootropic properties.
Glycyl-L-prolyl-L-glutamate: A peptide studied for its potential in treating neurodegenerative diseases.
L-Phenylalanyl-L-prolylglycyl-L-proline is unique due to its specific amino acid sequence and the resulting biological activities. Its combination of L-phenylalanine, L-proline, glycine, and L-proline provides distinct properties that differentiate it from other peptides.
Eigenschaften
CAS-Nummer |
288851-12-7 |
|---|---|
Molekularformel |
C21H28N4O5 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H28N4O5/c22-15(12-14-6-2-1-3-7-14)20(28)25-11-4-8-16(25)19(27)23-13-18(26)24-10-5-9-17(24)21(29)30/h1-3,6-7,15-17H,4-5,8-13,22H2,(H,23,27)(H,29,30)/t15-,16-,17-/m0/s1 |
InChI-Schlüssel |
VGRZMQNWXMXCAO-ULQDDVLXSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


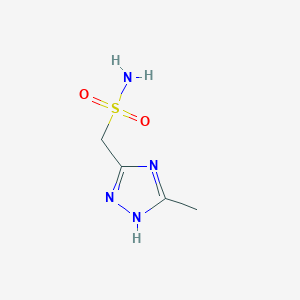
![5'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiolane]](/img/structure/B13333600.png)
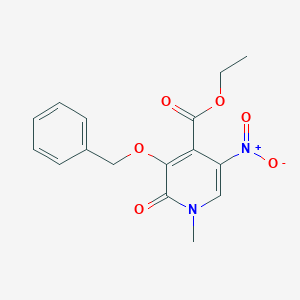
![1-Isopropyl-4-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B13333608.png)
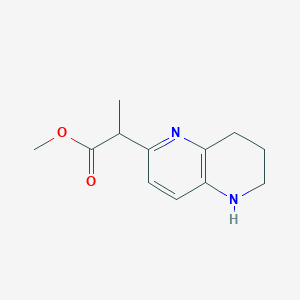

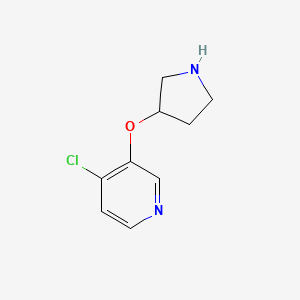


![5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2h)-one](/img/structure/B13333651.png)

![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)
